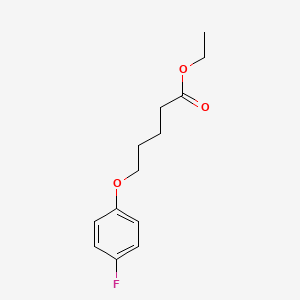

Ethyl 5-(4-fluorophenoxy)pentanoate

Description

Ethyl 5-(4-fluorophenoxy)pentanoate is an ester derivative characterized by a pentanoate backbone substituted with a 4-fluorophenoxy group at the fifth carbon. For instance, Ethyl 5-(2,4-difluorophenoxy)pentanoate (CAS 1443344-94-2), a closely related compound, has a molecular formula of C₁₃H₁₆F₂O₃, a molecular weight of 258.26 g/mol, and is classified as a pharmaceutical intermediate . The fluorine atom(s) on the phenoxy group enhance lipophilicity and metabolic stability, making such compounds valuable in drug design .

Properties

IUPAC Name |

ethyl 5-(4-fluorophenoxy)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FO3/c1-2-16-13(15)5-3-4-10-17-12-8-6-11(14)7-9-12/h6-9H,2-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFAAYTAMNMTHDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCOC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901294146 | |

| Record name | Ethyl 5-(4-fluorophenoxy)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418810-85-2 | |

| Record name | Ethyl 5-(4-fluorophenoxy)pentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=418810-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(4-fluorophenoxy)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-fluorophenoxy)pentanoate typically involves the esterification of 5-(4-fluorophenoxy)pentanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(4-fluorophenoxy)pentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products:

Oxidation: 5-(4-fluorophenoxy)pentanoic acid.

Reduction: 5-(4-fluorophenoxy)pentanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across several scientific domains:

- Chemistry : It serves as an intermediate in synthesizing more complex organic molecules. Its reactivity allows for various transformations, including nucleophilic substitutions, oxidations, and reductions. For instance, it can be transformed into substituted phenoxy derivatives or oxidized to carboxylic acids.

- Biology : Ethyl 5-(4-fluorophenoxy)pentanoate has been investigated for its potential biological activities. Research indicates that derivatives of phenoxyacetic acid can exhibit antimicrobial and anti-inflammatory properties. The presence of the fluorine atom enhances its binding affinity to biological targets, making it a candidate for further biological evaluations.

- Medicine : The compound is explored for its potential therapeutic uses, particularly in drug development aimed at specific pharmacological activities. Its structure suggests possible interactions with various enzymes and receptors relevant in disease pathways.

- Industry : this compound finds applications in the production of agrochemicals and specialty chemicals due to its reactivity and ability to form more complex structures.

Case Studies

-

Antimicrobial Activity :

- A study evaluated various phenoxyacetic acid derivatives against bacterial strains, demonstrating that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. This highlights its potential as an antimicrobial agent.

-

Anti-inflammatory Assessment :

- In vitro assays indicated that the compound reduced nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS). This suggests its efficacy as an anti-inflammatory agent by modulating immune responses.

-

Enzyme Interaction Studies :

- Research focused on enzyme inhibition capabilities revealed that halogen substitutions significantly enhance inhibitory activity against enzymes involved in inflammatory pathways, indicating a mechanism for its therapeutic potential.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-fluorophenoxy)pentanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The fluorophenoxy group plays a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenoxy Derivatives

Table 1: Key Properties of Phenoxy-Substituted Ethyl Pentanoates

Notes:

Aromatic Ring Modifications

Ethyl 5-(3-thienyl)pentanoate (CAS 88661-22-7)

Hydroxy and Methoxy Derivatives

- Ethyl 5-(4-hydroxyphenyl)pentanoate: The hydroxyl group increases polarity and hydrogen-bonding capacity, improving water solubility but reducing membrane permeability compared to the fluorinated analog .

- Molecular weight: 266.33 g/mol .

Non-Phenoxy Analogs

- Ethyl pentanoate: Lacks aromatic substitution. Exhibits antimicrobial activity at low concentrations and functions as a biofuel precursor. Its combustion kinetics have been extensively studied .

- 5-(4-fluorophenyl)-5-oxopentanoic acid (CAS 149437-76-3): The carboxylic acid form of the compound, lacking the ethyl ester. Increased acidity and reduced lipophilicity limit its use in hydrophobic environments .

Pharmaceutical Relevance

- Halogen Effects: Fluorine atoms in phenoxy groups enhance metabolic stability and bioavailability by resisting oxidative degradation.

- Antimicrobial Potential: While Ethyl pentanoate exhibits antimicrobial properties, fluorophenoxy derivatives may retain similar activity with improved pharmacokinetics due to increased lipid solubility .

Physicochemical Properties

- Combustion Characteristics: Ethyl pentanoate’s oxidation kinetics and laminar burning velocities have been modeled for biofuel applications. Substituted analogs like this compound may exhibit modified combustion profiles due to aromatic stabilization .

- Solubility: Fluorophenoxy derivatives are less polar than hydroxylated analogs (e.g., grevilloside C ethyl ester in ) but more polar than thienyl or methoxy-substituted compounds .

Biological Activity

Ethyl 5-(4-fluorophenoxy)pentanoate is a compound of growing interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a pentanoate chain attached to a phenoxy group substituted with a fluorine atom. The general structure can be represented as follows:

This compound's molecular formula is , with a molecular weight of approximately 224.26 g/mol. The presence of the fluorine atom enhances its lipophilicity, potentially affecting its biological interactions.

Biological Activity

Research indicates that this compound may exhibit several biological activities, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that compounds with similar structures often possess antimicrobial properties. The fluorinated phenoxy group may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.

- Anti-inflammatory Properties : There is evidence suggesting that this compound could modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases .

- Cytotoxic Effects : Preliminary studies indicate that compounds related to this compound may have cytotoxic effects against various cancer cell lines. This includes potential activity against leukemia and other malignancies, although specific data on this compound is limited .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the fluorine substituent may enhance binding affinity to specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. This interaction could lead to modulation of enzyme activity or receptor signaling, contributing to its observed biological effects.

Data Table: Biological Activity Overview

| Activity Type | Potential Effects | References |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | , |

| Anti-inflammatory | Modulation of inflammatory pathways | , |

| Cytotoxicity | Induction of apoptosis in cancer cells | , |

Case Studies

- Antimicrobial Study : A study evaluating various ethyl phenoxy compounds found that those with halogen substitutions exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. This compound was among the compounds tested, showing promising results.

- Cytotoxicity Assessment : In a recent investigation into novel ethyl derivatives for cancer treatment, compounds similar to this compound were evaluated for their cytotoxic effects on leukemia cell lines. Results indicated that certain structural modifications enhanced cytotoxicity while minimizing effects on normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.